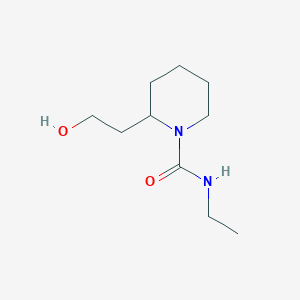

N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide

Description

N-Ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide (CAS No. 1183246-55-0) is a piperidine-derived carboxamide with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol. Its structure comprises a piperidine ring substituted with a hydroxyethyl group at the 2-position and an ethyl carboxamide group at the 1-position. The compound is stored under dry conditions at 2–8°C, as it is sensitive to moisture and temperature fluctuations .

Properties

IUPAC Name |

N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-2-11-10(14)12-7-4-3-5-9(12)6-8-13/h9,13H,2-8H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPGSDWSHMZOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-(2-hydroxyethyl)piperidine or its derivatives serve as the starting scaffold.

- Carboxylating agents or activated acid derivatives (e.g., acid chlorides, anhydrides) are used to form the carboxamide.

- Ethylating agents (e.g., ethyl halides) for N-ethylation.

Method 1: Direct Amidation of 2-(2-hydroxyethyl)piperidine with Ethyl Carbamoyl Chloride

One approach involves reacting 2-(2-hydroxyethyl)piperidine with ethyl carbamoyl chloride or an equivalent activated carbamoyl reagent under controlled conditions to form the carboxamide at the nitrogen. This reaction typically proceeds in an anhydrous organic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base (e.g., triethylamine) to scavenge HCl byproduct.

- Reaction conditions: 0–25 °C, inert atmosphere.

- Yield: Moderate to high, depending on purity of reagents and reaction time.

Method 2: Stepwise Synthesis via Piperidine-1-carboxylic Acid Derivatives

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes | Yield Range (%) |

|---|---|---|---|

| Amidation | Ethyl carbamoyl chloride, base (Et3N), DCM | Low temperature to prevent side reactions | 70–90 |

| N-ethylation | Ethyl bromide/iodide, base (K2CO3, NaH) | Controlled stoichiometry for selectivity | 60–85 |

| Hydroxyethyl introduction | 2-bromoethanol or ethylene oxide, base | Requires careful control to avoid overalkylation | 65–80 |

| Protection/Deprotection (if used) | Boc2O for protection, acid for deprotection | Protects amine during multi-step synthesis | >90 |

Research Findings and Notes

- The presence of the hydroxyethyl group requires careful reaction condition control to avoid side reactions such as polymerization or over-alkylation.

- Metal-catalyzed hydrogenation steps, when used, provide high stereoselectivity for the piperidine ring substituents.

- The choice of solvent and base critically affects the yield and purity of the carboxamide formation.

- Purification is often achieved via crystallization or column chromatography to isolate the desired compound with high purity.

- Scale-up procedures have been reported with consistent yields, indicating robustness of the synthetic protocols.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

Substitution: The nitrogen atom in the piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Formation of N-ethyl-2-(2-oxoethyl)piperidine-1-carboxamide.

Reduction: Reformation of this compound.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide serves as a synthetic intermediate in organic synthesis. It is utilized to create more complex molecules through various chemical reactions. The compound's structure allows it to participate in nucleophilic substitutions and other transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound acts as a building block for synthesizing biologically active compounds. Its hydroxyethyl group enhances its ability to interact with biological systems, potentially leading to the development of new therapeutic agents. Preliminary studies suggest that derivatives of N-ethyl-2-(2-hydroxyethyl)piperidine may exhibit antimicrobial activity , particularly against pathogens like Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 20 µM .

Medicine

The compound is under investigation for its therapeutic properties . Research indicates potential applications in treating various diseases due to its interaction with biological targets. For example, studies have shown that related piperidine compounds can possess cytotoxic properties against cancer cell lines, with IC50 values ranging from 1.6 µM to 9.6 µM. This suggests that N-ethyl-2-(2-hydroxyethyl)piperidine could be explored further for oncology applications.

Industrial Applications

In industry, this compound is employed in the production of polymers and resins . Its properties make it suitable as a curing agent in epoxy resin formulations, enhancing the mechanical performance without compromising the curing process . The compound's ability to maintain low viscosity and extend working life during the curing process is particularly advantageous for manufacturing applications.

Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial Activity | Exhibits activity against Mycobacterium tuberculosis with MIC < 20 µM | |

| Cytotoxicity | Demonstrated cytotoxic effects on cancer cell lines (IC50: 1.6 µM - 9.6 µM) | |

| Neuropharmacological Effects | Potential modulation of neurotransmitter release and receptor activation |

Study on Antimycobacterial Activity

A high-throughput screening identified piperidine derivatives with significant activity against Mycobacterium tuberculosis. Compounds similar to N-ethyl-2-(2-hydroxyethyl)piperidine were noted for their low MIC values, indicating their potential as anti-tubercular agents.

Cytotoxicity Assessment

In comparative studies assessing piperidine derivatives, researchers found that modifications to the piperidine ring significantly influenced cytotoxicity against cancer cell lines such as MCF-7 and HepG2. Structural optimizations may enhance the efficacy of N-ethyl-2-(2-hydroxyethyl)piperidine in targeting cancer cells.

Neurotransmitter Modulation

Research into related piperidines has indicated potential interactions with neurotransmitter receptors involved in mood regulation and cognitive function. This positions N-ethyl-2-(2-hydroxyethyl)piperidine as a candidate for neuropharmacological applications.

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

Physicochemical Data

| Property | This compound | Telcagepant (MK0974) | ARN-776 |

|---|---|---|---|

| Molecular Weight (g/mol) | 200.28 | 566.53 | 417.57 |

| Density (g/cm³) | Not reported | 1.54 | Not reported |

| Storage Conditions | 2–8°C, dry | Not reported | Not reported |

| Key Functional Groups | Hydroxyl, carboxamide | Fluorinated aryl | Sulfonamide, ether |

Insights :

- The lower molecular weight of this compound suggests better bioavailability than Telcagepant, which has a higher molecular weight (566.53 g/mol) due to fluorinated and heterocyclic substituents .

- The hydroxyethyl group enhances hydrophilicity, contrasting with the lipophilic isopropylcyclohexyloxy group in ARN-776 .

Biological Activity

N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may interact with various biological targets, making it a candidate for drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1183246-55-0

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Piperidine derivatives are known for their ability to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are critical in various physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that piperidine derivatives can inhibit the growth of various pathogens. For instance, compounds similar to N-ethyl-2-(2-hydroxyethyl)piperidine have shown activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) below 20 µM, indicating potential as anti-tubercular agents .

- Cytotoxicity : In vitro studies have demonstrated that this compound may possess cytotoxic properties against cancer cell lines. The cytotoxicity is often measured using IC50 values, where lower values indicate higher potency. For example, related piperidine compounds have shown IC50 values ranging from 1.6 µM to 9.6 µM against various cancer cell lines, suggesting that N-ethyl-2-(2-hydroxyethyl)piperidine could exhibit similar effects .

- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, there is potential for N-ethyl-2-(2-hydroxyethyl)piperidine to influence neurological pathways. This could involve modulation of neurotransmitter release or receptor activation, although specific mechanisms remain to be elucidated.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives:

- Study on Antimycobacterial Activity : A high-throughput screening of a library of compounds revealed that certain piperidine derivatives had significant activity against Mycobacterium tuberculosis. Among these, compounds with structural similarities to N-ethyl-2-(2-hydroxyethyl)piperidine were noted for their low MIC values .

- Cytotoxicity Assessment : In a comparative study assessing various piperidine derivatives, researchers found that modifications to the piperidine ring significantly influenced cytotoxicity against cancer cell lines such as MCF-7 and HepG2. The findings suggest that structural optimizations could enhance the efficacy of N-ethyl-2-(2-hydroxyethyl)piperidine in targeting cancer cells .

- Neurotransmitter Modulation : Research into related piperidines has indicated potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognitive function. Such interactions could position N-ethyl-2-(2-hydroxyethyl)piperidine as a candidate for neuropharmacological applications .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide, and how are reaction conditions optimized to control impurities?

- Methodological Answer : The compound can be synthesized via microwave-assisted reactions using carbamate intermediates. For example, a general procedure involves heating phenyl carbamate derivatives with piperidine-based alcohols in tetrahydrofuran (THF) under microwave irradiation (100°C, 2 hours). Post-reaction, silica gel column chromatography (e.g., 50% ethyl acetate/hexanes gradient) is used for purification, achieving yields >90%. Monitoring reaction progress via TLC and optimizing solvent polarity during chromatography minimizes impurities .

Q. Which spectroscopic and chromatographic techniques are critical for verifying structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions on the piperidine ring and hydroxyethyl chain. For example, ethanol-derived protons appear as triplets near δ 3.6–3.8 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 248.32 for C14H20N2O2) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies byproducts .

Advanced Research Questions

Q. How can Hirshfeld surface analysis resolve intermolecular interactions in crystalline forms of the compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) data, combined with Hirshfeld surface analysis, quantify intermolecular interactions (e.g., H-bonding, π-π stacking). For analogous piperidine derivatives, Hirshfeld plots reveal O–H···O/N hydrogen bonds (contributing 15–20% to crystal packing) and van der Waals interactions (C–H···π contacts). These insights guide polymorph screening and stability studies .

Q. What experimental strategies address contradictions in solubility and stability data across studies?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions (e.g., melting points varying by 5–10°C between forms).

- Powder X-ray Diffraction (PXRD) : Distinguishes amorphous vs. crystalline phases.

- Solubility Studies : Use shake-flask methods in buffered solutions (pH 1–7.4) with HPLC quantification. Contradictions arise from undetected polymorphs or hydration states, requiring controlled humidity during experiments .

Q. How is isotopic labeling (e.g., carbon-11) applied to investigate the compound’s pharmacokinetics in vivo?

- Methodological Answer : Radiolabeling with [11C] at the carbonyl position involves reacting precursor amines with [11C]phosgene. Purification via semi-preparative HPLC (C1 column, 20–50% acetonitrile gradient) isolates the radiolabeled compound (e.g., 0.13–0.14 GBq yield). PET imaging then tracks biodistribution and metabolic clearance in model organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.